molecular formula C10H8BrF3O3 B8159949 Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate

Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate

Cat. No.: B8159949
M. Wt: 313.07 g/mol
InChI Key: KUUHYQMZNCVJEV-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate is an organic compound that features a bromine atom and a trifluoromethyl group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products with different substituents replacing the bromine atom.

    Oxidation and reduction: Various oxidized or reduced forms of the phenoxy ring.

    Coupling reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenoxy ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability in oxidative conditions, making it valuable for various synthetic and industrial applications .

Properties

IUPAC Name

methyl 2-[4-bromo-3-(trifluoromethyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-16-9(15)5-17-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUHYQMZNCVJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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